molecular formula C13H19N B13034642 Cyclopentyl(3-methylphenyl)methanamine

Cyclopentyl(3-methylphenyl)methanamine

Cat. No.: B13034642
M. Wt: 189.30 g/mol
InChI Key: ASNIOYNUNFZHSO-UHFFFAOYSA-N
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Description

Cyclopentyl(3-methylphenyl)methanamine (CAS 1182884-34-9) is a secondary amine featuring a cyclopentyl group and a 3-methylphenyl (meta-tolyl) moiety. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol . The compound’s structure combines aromatic and alicyclic components, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

cyclopentyl-(3-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11,13H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIOYNUNFZHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(3-methylphenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 3-methylbenzyl chloride, followed by the addition of ammonia. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(3-methylphenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Cyclopentyl(3-methylphenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies focusing on its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism by which Cyclopentyl(3-methylphenyl)methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may also participate in signaling pathways, influencing various biological functions.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cyclopentyl(3-methylphenyl)methanamine 3-methylphenyl C₁₃H₁₉N 189.30 Combines cyclopentyl and meta-tolyl groups
(3-Cyclopropylphenyl)methanamine 3-cyclopropylphenyl C₁₀H₁₃N 147.22 Smaller cyclopropane ring; increased ring strain
Cyclopentyl(3-fluorophenyl)methanamine 3-fluorophenyl C₁₂H₁₆FN 193.26 Fluorine substitution enhances electronegativity
Cyclohexyl(3-methylphenyl)methanamine 3-methylphenyl C₁₄H₂₁N 203.33 Larger cyclohexyl group; increased hydrophobicity
(3-(Cyclohexylmethoxy)phenyl)methanamine 3-cyclohexylmethoxy C₁₄H₂₁NO 219.33 Ether linkage introduces polarity

Key Observations :

  • Ring Size Effects : Cyclopentyl groups (5-membered) offer moderate steric bulk, while cyclohexyl (6-membered) analogs (e.g., Cyclohexyl(3-methylphenyl)methanamine) may exhibit enhanced lipid solubility .
  • Ether-linked analogs () introduce hydrogen-bonding capability.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Hydrochloride Salts : Analogous compounds like (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride () have molecular weights ~227.73 g/mol, suggesting similar solubility profiles for the parent amine in acidic conditions.
  • Stability : Cyclopentylamine derivatives (e.g., ) show N–C bond dissociation at 5.7 eV , lower than tert-butyl analogs (9 eV), indicating greater lability under high-energy conditions .

Reactivity and Stability

  • Bond Dissociation : Cyclopentyl radicals dissociate at lower energies (5.7 eV) compared to linear alkyl chains (e.g., ethyl at 9 eV), suggesting higher susceptibility to radical-mediated degradation .
  • Steric Effects : The cyclopentyl group may hinder nucleophilic attack at the amine center compared to less bulky analogs like (3-Cyclopropylphenyl)methanamine .

Biological Activity

Cyclopentyl(3-methylphenyl)methanamine, a compound characterized by its unique cyclopentyl and aromatic 3-methylphenyl groups, has garnered attention for its potential biological activities. This article reviews the existing literature on its mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 189.27 g/mol

The compound features a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 3-methylphenyl group. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The structural rigidity provided by the cyclopentane ring enhances the compound's binding affinity to various receptors and enzymes, influencing their activity and function.

Potential Targets

  • Fatty Acid Synthase (FASN) : Research indicates that derivatives of cyclopentylamines can inhibit FASN activity, which is crucial in lipid metabolism and has implications in cancer therapy .
  • Cytotoxicity and Apoptosis : Studies have shown that compounds structurally similar to this compound exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7, with IC50_{50} values indicating significant potency .

Anticancer Activity

This compound has been explored for its anticancer potential. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating key apoptotic pathways. For instance, certain derivatives have shown promising results in inhibiting cell growth and promoting apoptosis through upregulation of pro-apoptotic factors like caspase-3 and BAX while downregulating anti-apoptotic factors such as Bcl-2 .

Inhibition of Fatty Acid Synthase

The inhibition of FASN is particularly noteworthy as it plays a vital role in cancer metabolism. FASN is overexpressed in various cancers, making it an attractive target for therapeutic intervention. Compounds that inhibit FASN can potentially reduce tumor growth by altering lipid metabolism .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
CyclopentylamineCyclopentylamineLacks the 3-methylphenyl group; different reactivity
(1R,3S)-3-(Hydroxymethyl)cyclopentylmethanamineHydroxymethyl derivativeDifferent biological profile due to hydroxymethyl substitution
CyclopentylmethanamineCyclopentylmethanamineSimilar structure but without chiral centers

This table highlights how variations in structure influence the biological activity of related compounds.

Case Studies

  • Inhibition Studies : A study examining the effects of cyclopentane derivatives on FASN activity demonstrated that specific substitutions could enhance inhibitory effects, suggesting a structure-activity relationship that could be exploited for drug development .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited IC50_{50} values in the range of 2.1 - 9.8 µM against HepG2 cells, indicating significant cytotoxic potential compared to established chemotherapeutics like sorafenib .

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